molecular formula C12H6N2O2 B078267 2,6-Diisocyanatonaphthalene CAS No. 13753-49-6

2,6-Diisocyanatonaphthalene

Cat. No. B078267
CAS RN: 13753-49-6
M. Wt: 210.19 g/mol
InChI Key: FYSXOCIUZBBUNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Diisocyanatonaphthalene (2,6-DIN) is a chemical compound that belongs to the family of aromatic isocyanates. It is a highly reactive compound that is widely used in the chemical industry as a crosslinking agent for polyurethane and polyurea coatings, adhesives, and elastomers. The compound has gained significant attention in scientific research due to its unique properties and potential applications in various fields.

Mechanism of Action

The mechanism of action of 2,6-Diisocyanatonaphthalene is based on its ability to react with hydroxyl groups in polyols, resulting in the formation of urethane and urea linkages. The reaction takes place through the formation of an isocyanate intermediate, which reacts with the hydroxyl group to form a stable carbamate intermediate. The carbamate intermediate then undergoes a rearrangement reaction to form the final product.
Biochemical and Physiological Effects
Studies have shown that 2,6-Diisocyanatonaphthalene can cause respiratory sensitization and irritation in humans and animals. The compound has also been shown to have toxic effects on the liver and kidneys in animal studies. However, the exact mechanism of these effects is not fully understood and requires further investigation.

Advantages and Limitations for Lab Experiments

The advantages of using 2,6-Diisocyanatonaphthalene in lab experiments include its high reactivity, which allows for the efficient crosslinking of polyurethane and polyurea materials. The compound is also readily available and relatively inexpensive compared to other crosslinking agents. However, the use of 2,6-Diisocyanatonaphthalene requires careful handling due to its toxic and reactive nature, which can pose a safety risk to researchers.

Future Directions

Future research on 2,6-Diisocyanatonaphthalene should focus on the development of safer and more efficient methods for its synthesis and use. The compound has potential applications in various fields such as biomedical engineering, drug delivery, and nanotechnology. Further studies are needed to investigate the toxicological effects of 2,6-Diisocyanatonaphthalene and its potential impact on the environment. Additionally, research should be conducted to explore alternative crosslinking agents that can replace 2,6-Diisocyanatonaphthalene in certain applications.
Conclusion
In conclusion, 2,6-Diisocyanatonaphthalene is a highly reactive compound that has gained significant attention in scientific research due to its unique properties and potential applications in various fields. The compound is widely used as a crosslinking agent in the production of polyurethane and polyurea materials, and has also been used in the synthesis of novel materials. While 2,6-Diisocyanatonaphthalene has advantages in lab experiments, researchers should be aware of its toxic and reactive nature and take necessary precautions. Future research should focus on the development of safer and more efficient methods for its synthesis and use, as well as investigating its potential applications in various fields.

Synthesis Methods

The synthesis of 2,6-Diisocyanatonaphthalene involves the reaction of naphthalene with phosgene and anhydrous aluminum chloride. The reaction takes place in a solvent such as dichloromethane or chlorobenzene, and the product is obtained through crystallization and purification.

Scientific Research Applications

2,6-Diisocyanatonaphthalene has been extensively studied in scientific research due to its potential applications in various fields. The compound has been used as a crosslinking agent in the production of polyurethane and polyurea coatings, adhesives, and elastomers. It has also been used in the synthesis of novel materials such as dendrimers, nanoparticles, and polymers.

properties

IUPAC Name

2,6-diisocyanatonaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6N2O2/c15-7-13-11-3-1-9-5-12(14-8-16)4-2-10(9)6-11/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYSXOCIUZBBUNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)N=C=O)C=C1N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60611575
Record name 2,6-Diisocyanatonaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60611575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Diisocyanatonaphthalene

CAS RN

13753-49-6
Record name 2,6-Diisocyanatonaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60611575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.